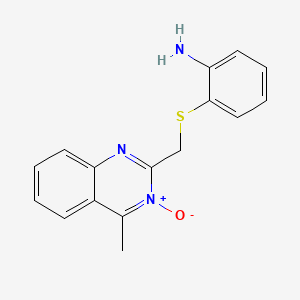![molecular formula C10H8Cl2N4S B14000949 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 33174-98-0](/img/structure/B14000949.png)
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules
Preparation Methods
The synthesis of 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloroaniline with thioamides under specific conditions to form the thiazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its activity . Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline may exhibit unique properties due to the presence of the dichloro and imino groups, which can influence its reactivity and biological activity .
Properties
CAS No. |
33174-98-0 |
|---|---|
Molecular Formula |
C10H8Cl2N4S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-9(17-10(13)14-5)16-15-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H2,13,14) |
InChI Key |
MYBGVGFLMIRUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


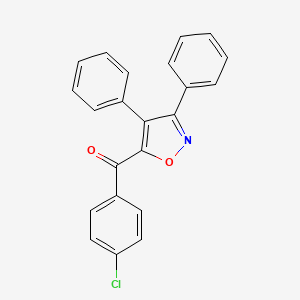
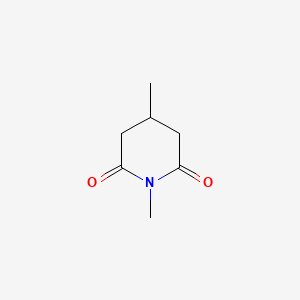
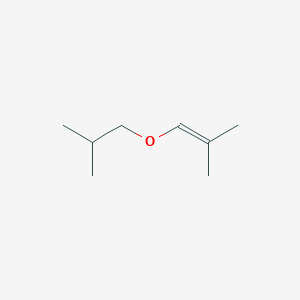

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
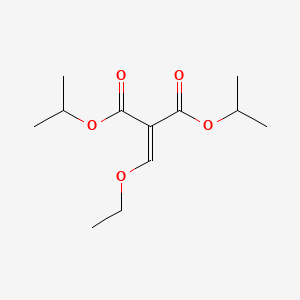
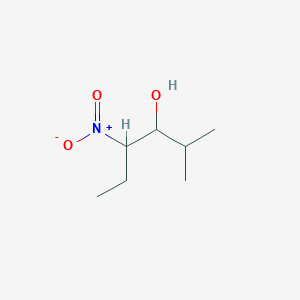

![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

